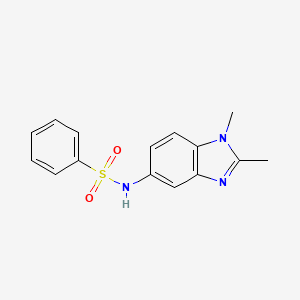![molecular formula C21H23N3O2 B5718055 N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide](/img/structure/B5718055.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide, also known as APPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. APAA is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells and other diseases.
Wissenschaftliche Forschungsanwendungen
APAA has been extensively studied for its potential therapeutic applications. One of the most promising applications of APAA is in the treatment of cancer. APAA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, APAA has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for cancer therapy.
Wirkmechanismus
The mechanism of action of APAA involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. APAA has been shown to selectively inhibit HDAC, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
APAA has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, APAA has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune system. These effects make APAA a promising candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of APAA is its ease of synthesis, which makes it readily available for research purposes. Additionally, APAA has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one of the limitations of APAA is its selectivity for HDAC, which may limit its therapeutic potential for certain diseases.
Zukünftige Richtungen
There are several future directions for the research and development of APAA. One of the most promising directions is the development of APAA-based therapies for cancer. Additionally, APAA has shown potential for the treatment of other diseases, including inflammation and autoimmune disorders. Further research is needed to fully understand the mechanism of action of APAA and its potential therapeutic applications.
Conclusion:
In conclusion, APAA is a promising small molecule inhibitor that has shown potential for the treatment of various diseases, including cancer. The ease of synthesis and low toxicity of APAA make it an attractive target for drug development. Further research is needed to fully understand the mechanism of action of APAA and its potential therapeutic applications.
Synthesemethoden
The synthesis of APAA involves the reaction of 4-(4-acetyl-1-piperazinyl)aniline with 3-phenylacryloyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product, APAA. The synthesis of APAA is a relatively simple and straightforward process, which makes it an attractive target for medicinal chemists.
Eigenschaften
IUPAC Name |
(E)-N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-17(25)23-13-15-24(16-14-23)20-10-8-19(9-11-20)22-21(26)12-7-18-5-3-2-4-6-18/h2-12H,13-16H2,1H3,(H,22,26)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTZKYARVQLHPG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}tridecanohydrazide](/img/structure/B5717986.png)
![3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5717993.png)

![ethyl 1-{[(2,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5718022.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5718036.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5718040.png)
![N-allyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5718048.png)


![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718082.png)